molecular formula C7H5ClO2S B3031348 3-(3-chlorothiophen-2-yl)prop-2-enoic Acid CAS No. 261349-20-6

3-(3-chlorothiophen-2-yl)prop-2-enoic Acid

Cat. No.: B3031348
CAS No.: 261349-20-6
M. Wt: 188.63 g/mol
InChI Key: KNXPMWWSPPOEBS-UHFFFAOYSA-N
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Description

3-(3-chlorothiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorothiophen-2-yl)prop-2-enoic acid typically involves the reaction of 3-chlorothiophene with an appropriate acylating agent. One common method is the hydrohalogenation of 3-trimethylsilylpropynoic acid with thionyl chloride in dimethylformamide (DMF), followed by treatment with oxalyl chloride . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorothiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-chlorothiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorothiophen-2-yl)prop-2-enoic acid is unique due to its combination of a chlorinated thiophene ring and a prop-2-enoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-chlorothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXPMWWSPPOEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384001
Record name 3-(3-chloro-2-thienyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261349-20-6
Record name 3-(3-chloro-2-thienyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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